Diphenylhydantoinsäure
Übersicht
Beschreibung
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Carbonsäuren, wie z. B. Diphenylhydantoinsäure, spielen eine entscheidende Rolle in der organischen Synthese . Sie sind an verschiedenen organischen Reaktionen beteiligt, darunter Substitution, Eliminierung und Kupplung . Ihre stark polare chemische Struktur, die eine Carbonylfunktion (-C=O) und eine Hydroxylgruppe (OH) enthält, ermöglicht es ihnen, leicht mit polaren Verbindungen zu interagieren .
Nanotechnologie
Im Bereich der Nanotechnologie werden Carbonsäuren als Oberflächenmodifikatoren verwendet, um die Dispersion und Einarbeitung von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen zu fördern . This compound könnte mit ihrer Carbonsäuregruppe potenziell in ähnlichen Anwendungen eingesetzt werden .
Polymere
Carbonsäuren, einschließlich this compound, haben Anwendungen im Bereich der Polymere . Sie können als Monomere, Additive, Katalysatoren usw. verwendet werden . Ihre Fähigkeit, Polymere zu bilden, beruht auf ihrer Carbonsäuregruppe, die mit anderen Molekülen reagieren kann, um größere Strukturen zu bilden .
Pharmazeutika
Carbonsäuren werden in der pharmazeutischen Industrie zur Synthese verschiedener Medikamente verwendet . Obwohl in den Quellen keine spezifischen Anwendungen von this compound in diesem Bereich erwähnt werden, deutet ihre Carbonsäuregruppe auf potenzielle Anwendungen in der Arzneimittelsynthese hin
Wirkmechanismus
Target of Action
Diphenylhydantoic acid, also known as 5,5-Diphenylhydantoin , primarily targets the voltage-sensitive sodium channels in the brain, especially in the motor cortex . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the functioning of the nervous system.
Mode of Action
The compound interacts with its targets by blocking these sodium channels . This action results in a delay in the electrical recovery of neurons, thereby stabilizing the threshold against hyperexcitability . This mechanism helps to prevent the rapid, repetitive firing of electrical signals, which can lead to seizures.
Pharmacokinetics
The pharmacokinetic properties of Diphenylhydantoic acid include a high degree of protein binding (90%) and a biological half-life ranging from 7 to 42 hours . The compound is excreted unchanged in urine up to 5% . These properties influence the bioavailability of the compound, with the high protein binding potentially prolonging its action and the excretion in urine contributing to its elimination from the body.
Result of Action
The molecular and cellular effects of Diphenylhydantoic acid’s action primarily involve the stabilization of neuronal activity. By blocking sodium channels and delaying electrical recovery, the compound helps to prevent the abnormal, rapid firing of neurons that can lead to seizures. This action makes it an effective treatment for conditions like epilepsy .
Action Environment
The action, efficacy, and stability of Diphenylhydantoic acid can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO and its stability at temperatures between 2-8°C can affect its pharmacokinetic properties and therapeutic effectiveness. Additionally, factors such as the patient’s overall health, co-administration with other medications, and individual genetic factors can also influence the compound’s action.
Eigenschaften
IUPAC Name |
2-(carbamoylamino)-2,2-diphenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-14(20)17-15(13(18)19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,18,19)(H3,16,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESCARMREGSPTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80987446 | |
Record name | {[Hydroxy(imino)methyl]amino}(diphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80987446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6802-95-5 | |
Record name | Diphenylhydantoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006802955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {[Hydroxy(imino)methyl]amino}(diphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80987446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6802-95-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYLHYDANTOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6FS42KUT3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between Diphenylhydantoic acid and the anticonvulsant medications phenytoin and fosphenytoin?
A1: Diphenylhydantoic acid (DPHA) is a degradation product found in parenteral formulations of the anticonvulsant drug phenytoin and its prodrug, fosphenytoin []. Additionally, DPHA has been identified as a minor metabolite of phenytoin in various species, including humans [, ].
Q2: What is the primary metabolic pathway for Diphenylhydantoic acid in the body?
A2: Research suggests that DPHA is not primarily metabolized through hydrolysis into diphenylhydantoic acid and α-aminodiphenylacetic acid, as previously thought []. Instead, a significant portion of DPHA is metabolized into glucuronic acid conjugates, predominantly the glucuronide of 5-(p-hydroxyphenyl)-5-phenythydantoin (HPPH) []. This metabolic pathway is observed in humans, dogs, and rats, albeit with interspecies variations in the amount of HPPH excreted [].
Q3: How does the embryotoxicity of Diphenylhydantoic acid compare to phenytoin?
A3: Studies in mice have shown that DPHA exhibits significantly lower embryotoxicity compared to phenytoin []. While a dosage of 87.5 mg/kg of phenytoin resulted in 85% orofacial anomalies in mouse embryos, equimolar doses of DPHA administered during gestation days 11-13 did not induce a statistically significant incidence of such anomalies []. This suggests that unmetabolized phenytoin might be the primary teratogenic agent rather than its metabolite, DPHA [].
Q4: What are the implications of the varying stereoselectivity of Diphenylhydantoic acid hydroxylation between species?
A4: Research highlights significant differences in the stereoselectivity of DPHA hydroxylation between dogs and humans []. Dogs primarily produce dextrorotatory m-HPPH and a mixture of levorotatory and dextrorotatory p-HPPH, while humans mainly excrete levorotatory p-HPPH with minimal m-HPPH []. This difference in metabolic handling necessitates careful consideration when extrapolating toxicological data from animal models to humans. Further research is crucial for understanding the implications of these species-specific metabolic variations on the safety and efficacy profiles of DPHA and related compounds.
Q5: How have probabilistic techniques been employed to assess the safety of Diphenylhydantoic acid as an impurity in fosphenytoin formulations?
A5: Researchers have utilized probabilistic methods to determine a safe content limit for DPHA in fosphenytoin formulations []. A no-observed-effect level (NOEL) of 15 mg/kg, derived from a 2-week study in rats, was scaled allometrically based on body weight to estimate tolerable daily doses (TDDs) in humans []. By incorporating interindividual variability and selecting the lower percentiles of the population-based TDD distribution, a conservative DPHA content limit of 3.0% in fosphenytoin was determined, minimizing the risk of adverse effects in patients [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.